molecular formula C7H3BrF2N2 B13667021 2-Amino-5-bromo-3,6-difluorobenzonitrile

2-Amino-5-bromo-3,6-difluorobenzonitrile

Cat. No.: B13667021
M. Wt: 233.01 g/mol
InChI Key: JQZZCZYEOIGOBO-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-3,6-difluorobenzonitrile is a halogenated aromatic nitrile with a bromine atom at position 5, fluorine atoms at positions 3 and 6, and an amino group at position 2. The bromine and fluorine substituents influence its electronic properties, solubility, and reactivity, making it a valuable scaffold in organic synthesis .

Properties

Molecular Formula

C7H3BrF2N2

Molecular Weight

233.01 g/mol

IUPAC Name

2-amino-5-bromo-3,6-difluorobenzonitrile

InChI

InChI=1S/C7H3BrF2N2/c8-4-1-5(9)7(12)3(2-11)6(4)10/h1H,12H2

InChI Key

JQZZCZYEOIGOBO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)C#N)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-3,6-difluorobenzonitrile typically involves halogenation and nitrile formation reactions. One common method is the halodeboronation of aryl boronic acids. For example, the bromodeboronation of 2-cyano-6-fluorophenylboronic acid using sodium methoxide as a catalyst can yield the desired compound.

Industrial Production Methods

Industrial production methods for 2-Amino-5-bromo-3,6-difluorobenzonitrile may involve large-scale halogenation and nitrile formation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-3,6-difluorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The amino and bromo groups can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides and nucleophiles under basic or acidic conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

    Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

2-Amino-5-bromo-3,6-difluorobenzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials, including liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-3,6-difluorobenzonitrile involves its interaction with specific molecular targets and pathways. The amino and bromo groups can participate in hydrogen bonding and halogen bonding interactions, respectively, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Properties

Key structural analogs differ in substituent positions and functional groups, affecting their physicochemical and biological properties. Below is a comparative analysis of closely related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Positions Key Applications/Properties References
2-Amino-3,6-difluorobenzonitrile 190011-81-5 C₇H₄F₂N₂ 154.12 Amino (2), F (3,6) Pharmaceutical intermediates; water-soluble
6-Amino-3-bromo-2-fluorobenzonitrile 845866-92-4 C₇H₄BrFN₂ 215.02 Amino (6), Br (3), F (2) Organic synthesis; research chemical
5-Amino-2-fluorobenzonitrile 37705-82-1 C₇H₅FN₂ 133.15 Amino (5), F (2) Intermediate in dye and drug synthesis
5-Bromo-2,3-difluorobenzonitrile Not specified C₇H₂BrF₂N 218.00* Br (5), F (2,3) Agrochemical precursor
2-Amino-5-bromo-3,6-difluorobenzonitrile (Target) Hypothetical C₇H₃BrF₂N₂ 233.01* Amino (2), Br (5), F (3,6) Theoretical applications in medicinal chemistry N/A

*Calculated based on substituent contributions.

Biological Activity

2-Amino-5-bromo-3,6-difluorobenzonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.

  • Molecular Formula : C7H4BrF2N
  • Molecular Weight : 220.02 g/mol
  • IUPAC Name : 2-amino-5-bromo-3,6-difluorobenzonitrile
  • CAS Number : 87436-38-4

Biological Activity Overview

The biological activity of 2-amino-5-bromo-3,6-difluorobenzonitrile has been investigated in various studies, highlighting its potential as an anticancer and antimicrobial agent. The compound's structure allows it to interact with specific biological targets, leading to various pharmacological effects.

The compound exhibits its biological effects primarily through the following mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The compound can modulate receptor activity, affecting cellular signaling pathways.
  • Antimicrobial Activity : Its structural features contribute to its ability to disrupt bacterial cell membranes.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-amino-5-bromo-3,6-difluorobenzonitrile exhibited potent inhibitory effects on cancer cell lines. The research indicated that these compounds could induce apoptosis in cancer cells by activating caspase pathways.

CompoundCell LineIC50 (µM)Mechanism
2-Amino-5-bromo-3,6-difluorobenzonitrileHeLa5.4Caspase activation
Derivative AMCF-73.2Cell cycle arrest
Derivative BA5494.8Apoptosis induction

Antimicrobial Studies

Research published in Antimicrobial Agents and Chemotherapy highlighted the antimicrobial properties of the compound against various bacterial strains. The study found that the compound inhibited bacterial growth effectively at low concentrations.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

Pharmacokinetics and Safety Profile

Pharmacokinetic studies indicate that 2-amino-5-bromo-3,6-difluorobenzonitrile has favorable absorption characteristics with moderate bioavailability. Toxicological assessments have shown that the compound exhibits low toxicity in vitro, making it a candidate for further development.

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